

In Silico Analysis of Inhibitor Binding to Cathepsin X: A Technical Guide

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Compound of Interest		
Compound Name:	Cathepsin X-IN-1	
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This technical guide provides an in-depth overview of the in silico modeling of inhibitor binding to Cathepsin X, a lysosomal cysteine protease implicated in various pathological processes, including cancer and neurodegenerative diseases. This document outlines the structural basis of Cathepsin X, details its role in key signaling pathways, presents quantitative data for known inhibitors, and provides comprehensive, step-by-step protocols for in silico analysis.

Introduction to Cathepsin X

Cathepsin X, also known as Cathepsin Z, is a member of the papain family of cysteine proteases.[1] Unlike other cathepsins that act as endopeptidases, Cathepsin X primarily functions as a carboxypeptidase, removing C-terminal amino acids from its substrates.[1] This unique activity allows it to modulate the function of various proteins involved in cell adhesion, migration, and signaling.[2][3] The crystal structure of human Cathepsin X (PDB ID: 1EF7) reveals a typical papain-like fold with a unique active site characterized by a "mini-loop" that influences its substrate specificity.[4]

Cathepsin X in Cellular Signaling

Cathepsin X plays a significant role in modulating immune responses and cancer progression through its interaction with cell surface receptors and signaling molecules.

Integrin Signaling

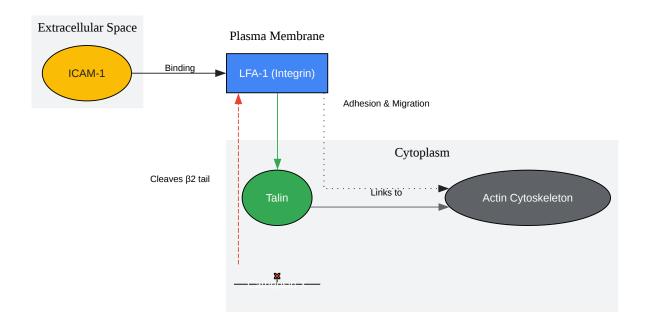


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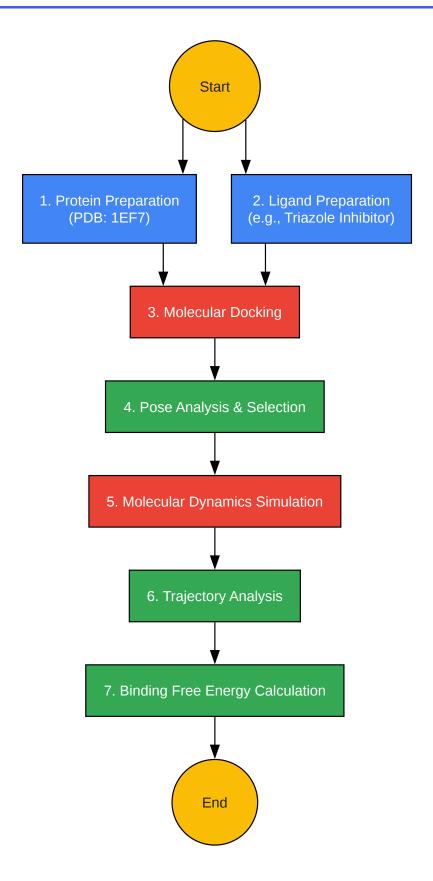
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A primary mechanism of Cathepsin X action is the modulation of $\beta 2$ integrin receptors, such as LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18).[2][3] By cleaving C-terminal amino acids from the cytoplasmic tail of the $\beta 2$ subunit, Cathepsin X alters the binding of adaptor proteins like talin, thereby modulating integrin affinity and signaling.[5][6] This regulation impacts crucial cellular processes such as T-cell migration, adhesion, and phagocytosis.[2][3]









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